Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines a benzofuran ring with various functional groups
Vorbereitungsmethoden
The synthesis of Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of key intermediates such as 3,5-dichloro-4-methoxyphenylboronic acid . The process may involve catalytic hydrogenation, Bamberger rearrangement, and greener addition reactions in a continuous flow reactor . Industrial production methods focus on optimizing yield, purity, and environmental impact.
Analyse Chemischer Reaktionen
Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
3,5-Dichloro-4-methoxyphenylboronic acid: Shares similar functional groups but differs in its overall structure and applications.
4-Methoxybenzylamine: Contains a methoxy group and an amine group, but has different reactivity and uses.
This compound’s uniqueness lies in its combination of functional groups and the benzofuran ring, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H14Cl2O5 |
---|---|
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H14Cl2O5/c1-3-24-18(22)15-11-8-10(21)4-5-14(11)25-16(15)9-6-12(19)17(23-2)13(20)7-9/h4-8,21H,3H2,1-2H3 |
InChI-Schlüssel |
LWPYXEOKDVGXAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=C(C(=C3)Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.